4-Ethylcinnamic acid

概要

説明

Synthesis Analysis

The synthesis of cinnamic acid derivatives, including 4-Ethylcinnamic acid, has been studied extensively. For instance, one study reported the synthesis of hydroxycinnamates (including cinnamic acid) from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study reported the chemical grafting of 4-aminocinnamic acid onto cellulose fibers to create antibacterial materials .Molecular Structure Analysis

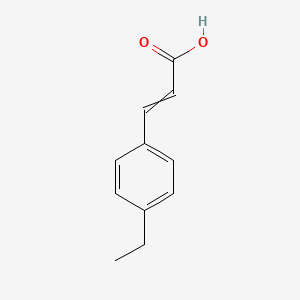

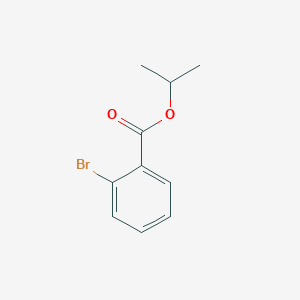

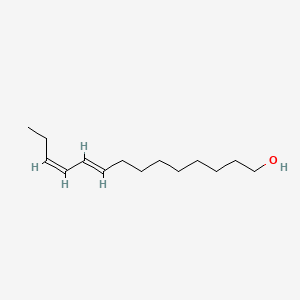

The molecular structure of 4-Ethylcinnamic acid consists of an aromatic ring (phenyl group) attached to an acrylic acid group . The ethyl group is attached to the phenyl ring. The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR .科学的研究の応用

Antimicrobial Activity

4-Ethylcinnamic acid derivatives have shown promising results in combating various bacterial infections. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The structure of 4-Ethylcinnamic acid allows for modifications that can enhance its antimicrobial efficacy .

Anticancer Properties

Research indicates that certain derivatives of 4-Ethylcinnamic acid exhibit potent anticancer activity. These compounds have been compared to standard drugs and have shown effectiveness in vitro against various cancer cell lines, including breast, cervical, and ovarian cancer cells .

Antioxidant Effects

The antioxidant properties of 4-Ethylcinnamic acid are notable, as it can terminate radical chain reactions by donating electrons to radicals, forming stable products. This action helps in preventing oxidative stress, which is implicated in numerous chronic diseases .

Neuroprotective Applications

4-Ethylcinnamic acid has been found to have neuroprotective effects, which could be beneficial in treating neurological disorders such as Alzheimer’s disease. Its derivatives can interact with enzymes like hAChE and hBuChE, which are relevant in the pathology of neurodegenerative diseases .

Anti-inflammatory and Antidiabetic Effects

The anti-inflammatory and antidiabetic effects of 4-Ethylcinnamic acid have been documented. Its ability to modulate inflammatory responses and influence glucose metabolism makes it a compound of interest for further research in managing diabetes and related complications .

Development of Bio-based Materials

4-Ethylcinnamic acid is being explored for its potential in the synthesis of bio-based functional materials. Its photoactive properties are particularly useful in creating bioplastics, which can contribute to reducing global warming by lowering carbon dioxide emissions associated with traditional plastic production .

Safety and Hazards

将来の方向性

The future research directions for 4-Ethylcinnamic acid could involve exploring its potential applications in various fields. For instance, its antimicrobial properties could be harnessed for developing new antibacterial materials . Additionally, its role in the synthesis of other cinnamic acid derivatives could be further explored .

作用機序

Target of Action

The primary target of 4-Ethylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

The compound is involved in the phenylpropanoid pathway , which is responsible for the biosynthesis of lignin . This pathway is crucial for plant development and defense. The compound’s interaction with its target can affect this pathway and its downstream effects.

Pharmacokinetics

A related compound, cinnamic acid, has been quantified in human plasma using uplc–esi–ms/ms , suggesting that similar methods could be used to study the pharmacokinetics of 4-Ethylcinnamic acid.

Result of Action

It is known that cinnamic acid derivatives play a role in treating various conditions, including cancer, bacterial infections, diabetes, and neurological disorders

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethylcinnamic acid. For example, the compound’s antibacterial properties were found to be robust and sustained, maintaining a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action can be influenced by environmental conditions.

特性

IUPAC Name |

(E)-3-(4-ethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIIVCHICYNWSG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28784-98-7 | |

| Record name | 2-Propenoic acid, 3-(4-ethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)